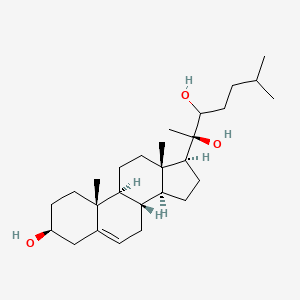
20,22-Dihydroxycholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20,22-Dihydroxycholesterol involves the hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol. This intermediate is then further hydroxylated at the C20 position to yield this compound . The reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc) and requires the presence of adrenodoxin and NADPH as cofactors .
Industrial Production Methods: Industrial production of this compound typically follows the same enzymatic pathway as described above. The process involves the use of reconstituted P450scc systems in controlled bioreactors to ensure optimal reaction conditions and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 20,22-Dihydroxycholesterol primarily undergoes oxidation reactions. The key reaction is the cleavage of the C20-C22 bond, which is catalyzed by P450scc to form pregnenolone .
Common Reagents and Conditions:
Reagents: Cholesterol, adrenodoxin, NADPH
Conditions: Enzymatic hydroxylation at physiological pH (7.2 to 8.1), presence of P450scc enzyme.
Major Products:
Pregnenolone: Formed by the cleavage of the C20-C22 bond in this compound.
Aplicaciones Científicas De Investigación
20,22-Dihydroxycholesterol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 20,22-Dihydroxycholesterol involves its conversion to pregnenolone by the enzyme P450scc. This process includes three sequential hydroxylations: first at the C22 position to form 22R-hydroxycholesterol, then at the C20 position to form this compound, and finally the cleavage of the C20-C22 bond to yield pregnenolone . The molecular targets involved in this pathway include cholesterol and the enzymes P450scc and adrenodoxin .
Comparación Con Compuestos Similares
22R-Hydroxycholesterol: An intermediate in the biosynthesis of 20,22-Dihydroxycholesterol.
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of pregnenolone, a key precursor to steroid hormones. Unlike other oxysterols, it undergoes a distinct enzymatic pathway involving multiple hydroxylations and bond cleavage .
Propiedades
Fórmula molecular |
C27H46O3 |
|---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(2R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol |
InChI |
InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24?,25-,26-,27+/m0/s1 |
Clave InChI |
ISBSSBGEYIBVTO-SDRJTJMFSA-N |
SMILES isomérico |
CC(C)CCC([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
SMILES canónico |
CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Sinónimos |
(20R,22R)-20,22-dihydroxycholesterol (20R,22R)-cholest-5-ene-3beta,20,22-triol 20 alpha,22R-dihydroxycholesterol 20,22-dihydroxycholesterol 20,22-dihydroxycholesterol, (3beta)-isomer 20,22-dihydroxycholesterol, (3beta,20S,20R)-isomer 20,22-dihydroxycholesterol, (3beta,22S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















